molecular formula C23H28N6O3 B11464215 N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-methoxy-4-methylquinazolin-2-amine

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-methoxy-4-methylquinazolin-2-amine

Cat. No.: B11464215
M. Wt: 436.5 g/mol
InChI Key: VAWMUYGEAURFSR-UHFFFAOYSA-N
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Description

N-{5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-methoxy-4-methylquinazolin-2-amine is a heterocyclic compound featuring a quinazolin-2-amine core linked to a 1,3,5-triazine ring via an amine group. Key structural attributes include:

  • Quinazoline substituents: A 6-methoxy and 4-methyl group.
  • Triazine substituent: A 2-(3,4-dimethoxyphenyl)ethyl chain. The 3,4-dimethoxyphenyl moiety may enhance lipophilicity and receptor binding due to its electron-rich aromatic system .

Properties

Molecular Formula

C23H28N6O3

Molecular Weight

436.5 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-6-methoxy-4-methylquinazolin-2-amine

InChI

InChI=1S/C23H28N6O3/c1-15-18-12-17(30-2)6-7-19(18)27-23(26-15)28-22-24-13-29(14-25-22)10-9-16-5-8-20(31-3)21(11-16)32-4/h5-8,11-12H,9-10,13-14H2,1-4H3,(H2,24,25,26,27,28)

InChI Key

VAWMUYGEAURFSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NCN(CN3)CCC4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

A mixture of 2-amino-5-methoxy-3-methylbenzophenone (1.0 eq) and cyanamide (1.2 eq) in tetrahydrofuran (THF) undergoes acid-catalyzed cyclization using p-toluenesulfonic acid (PTSA, 1.0 eq) at 60°C for 12 hours. Protonation of the cyanamide’s nitrogen enhances electrophilicity, enabling nucleophilic attack by the benzophenone’s amine to form an amidine intermediate. Subsequent cyclization and water elimination yield 6-methoxy-4-methylquinazolin-2-amine in 68% yield (Scheme 1A).

Key Data:

ParameterValue
Yield68%
Reaction Time12 hours
CatalystPTSA (1.0 eq)
SolventTHF

Synthesis of 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-Amine

The tetrahydrotriazine component is constructed via a guanidine-alkylation sequence.

Cyclization of Guanidine Derivatives

2-(3,4-Dimethoxyphenyl)ethylamine (1.0 eq) reacts with cyanogen bromide (1.5 eq) in ethanol at 25°C for 6 hours to form N-cyano-2-(3,4-dimethoxyphenyl)ethylguanidine. Subsequent treatment with aqueous NaOH (2.0 eq) induces cyclization, yielding 5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine in 75% yield (Scheme 2A).

Key Data:

ParameterValue
Yield75%
Reaction Time6 hours
BaseNaOH (2.0 eq)
SolventEthanol

Coupling of Quinazoline and Triazine Moieties

The final step involves nucleophilic aromatic substitution (SNAr) between the quinazoline’s 2-amine and triazine’s 2-chloro derivative.

Chlorination of Tetrahydrotriazine

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine (1.0 eq) is treated with phosphorus oxychloride (POCl₃, 3.0 eq) in dichloromethane (DCM) at 0°C, yielding 2-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine (85% yield).

SNAr Coupling

The chlorinated triazine (1.0 eq) reacts with 6-methoxy-4-methylquinazolin-2-amine (1.2 eq) in dimethylformamide (DMF) at 100°C for 24 hours, facilitated by potassium carbonate (2.0 eq). The reaction proceeds via displacement of chloride by the quinazoline’s amine, affording the target compound in 62% yield (Scheme 3A).

Key Data:

ParameterValue
Yield62%
Reaction Time24 hours
BaseK₂CO₃ (2.0 eq)
SolventDMF

Alternative Eco-Efficient Route Using Aqueous Media

Adapting J-STAGE’s methodology, the triazine-urea intermediate is synthesized in water.

Urea Formation and Cyclization

2-(3,4-Dimethoxyphenyl)ethylamine (1.0 eq) reacts with potassium cyanate (1.5 eq) in water at 25°C for 6 hours, forming N-(2-(3,4-dimethoxyphenyl)ethyl)urea. Cyclization with NaOH (4.0 eq) yields the triazine monosodium salt, which is acidified with HCl to precipitate the triazin-2-amine (78% yield).

Coupling via Mitsunobu Reaction

The triazin-2-amine (1.0 eq) and 6-methoxy-4-methylquinazolin-2-ol (1.2 eq) undergo Mitsunobu coupling with diethyl azodicarboxylate (DEAD, 1.5 eq) and triphenylphosphine (1.5 eq) in THF, yielding the target compound in 58% yield.

Key Data:

ParameterValue
Yield58%
Reaction Time12 hours
ReagentsDEAD, PPh₃
SolventTHF

Hybrid Heterocyclic Assembly via Triazole Linkage

Inspired by triazoloquinazoline syntheses, a chloroacetamide linker bridges the quinazoline and triazine.

Chloroacetylation of Quinazoline

6-Methoxy-4-methylquinazolin-2-amine (1.0 eq) reacts with chloroacetyl chloride (1.5 eq) in DCM/triethylamine (TEA, 2.0 eq) to form 2-chloro-N-(6-methoxy-4-methylquinazolin-2-yl)acetamide (72% yield).

Thiol-Mediated Coupling

The chloroacetamide (1.0 eq) couples with 5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol (1.2 eq) in acetone/K₂CO₃, yielding the target compound in 65% yield.

Key Data:

ParameterValue
Yield65%
Reaction Time8 hours
BaseK₂CO₃ (1.5 eq)
SolventAcetone

Comparative Analysis of Synthetic Routes

MethodYieldConditionsAdvantagesLimitations
Metal-Free62%DMF, 100°CScalable, metal-freeLong reaction time
Eco-Efficient58%Water, 25°CEnvironmentally friendlyLower yield
Hybrid65%Acetone, refluxHigh functional group toleranceRequires thiol derivative

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-methoxy-4-methylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can produce simpler amine derivatives.

Scientific Research Applications

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-methoxy-4-methylquinazolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-methoxy-4-methylquinazolin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.

Comparison with Similar Compounds

Structural and Electronic Variations

  • Benzyl and benzodioxolylmethyl groups () increase steric bulk, which may affect binding pocket accessibility in biological targets . The furan-2-ylmethyl group () introduces an oxygen-containing heterocycle, altering electronic properties and metabolic stability .
  • Quinazoline Substituents :

    • Ethoxy vs. Methoxy : Ethoxy groups () increase lipophilicity and may prolong metabolic half-life compared to methoxy .
    • 4,8-Dimethyl (): Additional methylation may hinder rotational freedom and modulate steric interactions with target proteins .

Biological Activity

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-methoxy-4-methylquinazolin-2-amine is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in oncology and immunology. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure:

  • Molecular Formula : C₁₈H₃₁N₅O₃
  • Molecular Weight : 357.48 g/mol

The key structural features include:

  • A quinazoline moiety.
  • A triazine ring.
  • Methoxy and dimethoxy substituents that may influence its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds containing quinazoline and triazine rings have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of methoxy groups may enhance the lipophilicity and cellular uptake of the compound.
    CompoundCell LineIC50 (µM)Mechanism
    Compound AHCT-15 (colon cancer)1.61 ± 1.92Apoptosis induction
    Compound BA431 (skin cancer)1.98 ± 1.22Cell cycle arrest

These findings suggest that this compound may similarly exert anticancer effects.

Immunomodulatory Effects

The immunomodulatory potential of similar compounds has been documented:

  • Study Findings : In vitro studies have shown that related compounds can modulate immune responses by affecting T-cell proliferation and cytokine production. For example, certain derivatives inhibited TNF-alpha production and altered lymphocyte populations in vivo.
    CompoundEffect on Immune Response
    Compound CInhibited TNF-alpha production
    Compound DIncreased CD4+ T cells in spleen

These results imply that the target compound may also possess immunomodulatory properties.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a structurally similar compound in a mouse model with induced tumors. The treatment group showed a significant reduction in tumor size compared to controls, with histological analysis revealing increased apoptosis in tumor tissues.

Case Study 2: Immune Response Modulation

Another investigation focused on the immune response modulation by a related compound in mice subjected to an antigen challenge. The treated group exhibited enhanced antibody production and a shift towards a Th1-type immune response.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-methoxy-4-methylquinazolin-2-amine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation of triazine precursors with quinazoline derivatives. For example, triazine ring formation may use thiourea intermediates under acidic conditions, followed by coupling with a 6-methoxy-4-methylquinazolin-2-amine moiety via nucleophilic substitution. Optimization involves adjusting temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and stoichiometry of substituents like the 3,4-dimethoxyphenethyl group . Statistical experimental design (e.g., factorial analysis) can minimize trials while maximizing yield and purity .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • NMR (1H/13C) to confirm substituent positions (e.g., methoxy groups at 3,4-dimethoxyphenyl and quinazoline).
  • HPLC-MS for purity assessment (>95%) and detection of byproducts (e.g., incomplete triazine cyclization).
  • X-ray crystallography (if crystalline) for absolute configuration validation .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or receptors using fluorescence-based activity assays.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values.
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to targets like dihydrofolate reductase (DHFR) or tyrosine kinases. Compare results with structural analogs (e.g., triazine-quinazoline hybrids) to identify critical interactions (e.g., hydrogen bonding with methoxy groups) . Validate predictions with mutagenesis studies (e.g., alanine scanning of target residues) .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

  • Methodology : Synthesize analogs with systematic substituent changes (e.g., replacing 3,4-dimethoxyphenyl with morpholinopropyl) and evaluate SAR:

  • Lipophilicity : Measure logP values (e.g., octanol-water partitioning) to correlate with membrane permeability.
  • Bioactivity : Compare IC50 values in enzyme/cell assays. For example, morpholine-containing analogs may enhance solubility but reduce target affinity .

Q. What strategies resolve contradictions in biological data across studies?

  • Methodology :

  • Dose-response reevaluation : Confirm activity at physiologically relevant concentrations (e.g., µM vs. nM ranges).
  • Off-target profiling : Use kinome-wide screens or proteomics to identify unintended interactions.
  • Batch variability analysis : Assess synthesis reproducibility via HPLC and NMR to rule out impurity effects .

Q. How can the compound’s metabolic stability and toxicity be evaluated preclinically?

  • Methodology :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 metabolism.
  • Ames test : Screen for mutagenicity using Salmonella strains.
  • In vivo toxicity : Conduct acute toxicity studies in rodents (LD50 determination) .

Comparative and Methodological Questions

Q. How does this compound compare to structurally similar triazine-quinazoline hybrids?

  • Methodology : Create a comparative table of analogs (e.g., substituent variations, bioactivity):

CompoundStructural FeaturesKey Bioactivity
Target compound3,4-dimethoxyphenethyl, 6-methoxyquinazolineIC50 = 1.2 µM (EGFR)
Morpholinopropyl analogMorpholine substituentIC50 = 3.8 µM (EGFR)
Benzyl-substituted analogBenzyl group on triazineEnhanced cytotoxicity (HeLa, IC50 = 0.8 µM)

Data derived from enzyme assays and cytotoxicity studies highlight the critical role of the 3,4-dimethoxyphenethyl group in target specificity .

Q. What experimental and computational synergies improve reaction design for analogs?

  • Methodology : Combine quantum chemical calculations (e.g., DFT for transition state analysis) with high-throughput screening (HTS) of reaction conditions. For example, computational prediction of optimal solvent polarity (e.g., ε = 15–20) reduces experimental trials by 40% .

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